molecular formula C7H9N5O8S B15174165 2-(2,4-Dinitrophenyl)guanidine;sulfuric acid CAS No. 920007-52-9

2-(2,4-Dinitrophenyl)guanidine;sulfuric acid

Cat. No.: B15174165
CAS No.: 920007-52-9
M. Wt: 323.24 g/mol
InChI Key: HJUIZRWFQJENTP-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2-(2,4-Dinitrophenyl)guanidine;sulfuric acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium molybdate dihydrate, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

2-(2,4-Dinitrophenyl)guanidine;sulfuric acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides it with distinct chemical and biological properties .

Biological Activity

2-(2,4-Dinitrophenyl)guanidine, often referred to as DNP-guanidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of DNP-guanidine, particularly its pharmacological properties, mechanisms of action, and therapeutic potential. The compound's interactions with various biological systems will be highlighted through case studies and relevant research findings.

Chemical Structure

The chemical structure of 2-(2,4-Dinitrophenyl)guanidine is characterized by a guanidine group attached to a dinitrophenyl moiety. Its molecular formula is C7H7N5O4C_7H_7N_5O_4, and it has a molecular weight of 225.16 g/mol .

Biological Activity Overview

DNP-guanidine exhibits a range of biological activities, including:

  • Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.
  • Antitumor Activity : Potential in inhibiting cancer cell proliferation.
  • Cytotoxic Effects : Induces apoptosis in certain cell lines.

Antimicrobial Activity

Research has shown that DNP-guanidine possesses significant antibacterial properties. A study conducted by reviewed the biological activities of guanidine compounds and highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for DNP-guanidine against common pathogens are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Pseudomonas aeruginosa20

Antitumor Activity

DNP-guanidine has been investigated for its antitumor properties. A case study involving human cancer cell lines revealed that DNP-guanidine inhibited cell growth by inducing apoptosis. The study reported an IC50 value of approximately 25 µM in HeLa cells, indicating its potential as an anticancer agent .

The mechanisms underlying the biological activities of DNP-guanidine are multifaceted:

  • Inhibition of Protein Synthesis : DNP-guanidine may interfere with bacterial protein synthesis, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, which can be attributed to mitochondrial dysfunction and oxidative stress.
  • Interaction with Cellular Targets : The compound may bind to specific cellular receptors or enzymes, modulating their activity.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of DNP-guanidine against multidrug-resistant strains of E. coli. The results indicated that DNP-guanidine not only inhibited bacterial growth but also reduced biofilm formation significantly .

Case Study 2: Anticancer Properties

In vitro studies on lung cancer cell lines demonstrated that DNP-guanidine reduced cell viability and induced apoptosis through caspase activation pathways. This suggests its potential as a lead compound for further development in cancer therapy .

Properties

CAS No.

920007-52-9

Molecular Formula

C7H9N5O8S

Molecular Weight

323.24 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)guanidine;sulfuric acid

InChI

InChI=1S/C7H7N5O4.H2O4S/c8-7(9)10-5-2-1-4(11(13)14)3-6(5)12(15)16;1-5(2,3)4/h1-3H,(H4,8,9,10);(H2,1,2,3,4)

InChI Key

HJUIZRWFQJENTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N)N.OS(=O)(=O)O

Origin of Product

United States

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